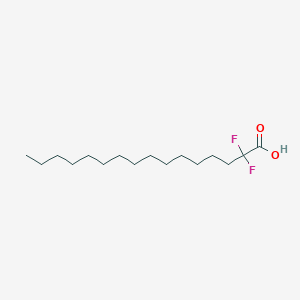
2,2-Difluoro-hexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-hexadecanoic acid is a long-chain fatty acid with the molecular formula C16H30F2O2. It is a derivative of hexadecanoic acid (palmitic acid) where two hydrogen atoms at the second carbon are replaced by fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-hexadecanoic acid typically involves the fluorination of hexadecanoic acid. One common method is the use of deoxofluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or diethylaminosulfur trifluoride (DAST). These reagents are effective for converting carboxylic acids to their corresponding gem-difluorides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-hexadecanoic acid can undergo several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex fluorinated compounds.
Biology: Its unique properties make it a useful tool for studying lipid metabolism and interactions.
Medicine: Fluorinated fatty acids like 2,2-Difluoro-hexadecanoic acid may have potential as therapeutic agents or diagnostic tools.
Industry: It can be used in the development of specialized materials with unique properties.
Mécanisme D'action
The mechanism by which 2,2-Difluoro-hexadecanoic acid exerts its effects is not fully understood. it is known that fluorinated fatty acids can interact with various molecular targets and pathways. For example, they may inhibit enzymes involved in lipid metabolism or alter membrane properties due to their unique chemical structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanoic acid (Palmitic acid): The non-fluorinated parent compound.
2,2-Difluoroethyl acetate: Another fluorinated compound with similar properties.
Uniqueness
2,2-Difluoro-hexadecanoic acid is unique due to the presence of two fluorine atoms at the second carbon position. This modification imparts distinct chemical and physical properties, such as increased stability and altered reactivity, compared to its non-fluorinated counterpart .
Propriétés
Formule moléculaire |
C16H30F2O2 |
|---|---|
Poids moléculaire |
292.40 g/mol |
Nom IUPAC |
2,2-difluorohexadecanoic acid |
InChI |
InChI=1S/C16H30F2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17,18)15(19)20/h2-14H2,1H3,(H,19,20) |
Clé InChI |
HGVDJVRXKWKSJP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol](/img/structure/B13582698.png)

![4-({[2-(Piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B13582705.png)
![1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanaminedihydrochloride](/img/structure/B13582706.png)
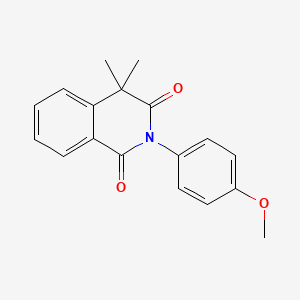

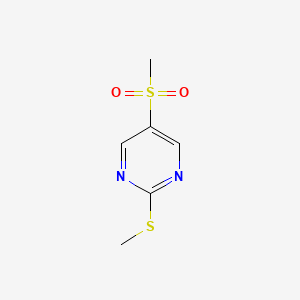
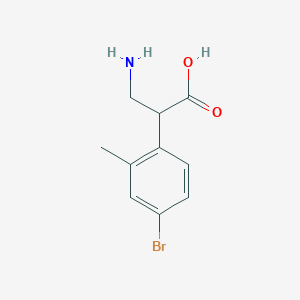
![N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide](/img/structure/B13582731.png)
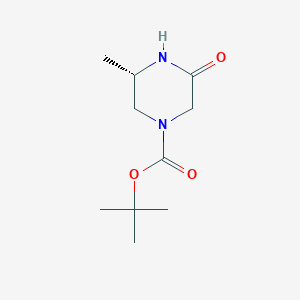
![tert-butyl N-[4-(prop-2-yn-1-yl)cyclohexyl]carbamate](/img/structure/B13582750.png)

![3-({Bicyclo[2.2.1]heptan-2-yl}methyl)piperidine](/img/structure/B13582774.png)
